N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features an indole and a hexahydrocinnolinone moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The hexahydrocinnolinone structure adds to the compound’s potential pharmacological applications.
Preparation Methods
The synthesis of N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves multiple steps. Typically, the indole derivative is synthesized first, followed by the formation of the hexahydrocinnolinone moiety. The final step involves the coupling of these two structures under specific reaction conditions. Common reagents used in these reactions include indole carbaldehyde oxime and 2-chloro acetamide derivatives . Industrial production methods may involve optimizing these steps for higher yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group in the hexahydrocinnolinone can be reduced using agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. The hexahydrocinnolinone structure may enhance its binding properties and overall efficacy .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and hexahydrocinnolinone-based molecules. What sets N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE apart is its unique combination of these two structures, which may result in enhanced biological activity and specificity .
Properties
Molecular Formula |
C21H24N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(4-methylindol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C21H24N4O2/c1-15-5-4-8-19-17(15)9-11-24(19)12-10-22-20(26)14-25-21(27)13-16-6-2-3-7-18(16)23-25/h4-5,8-9,11,13H,2-3,6-7,10,12,14H2,1H3,(H,22,26) |
InChI Key |
XWBYYXKSSYICGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)CN3C(=O)C=C4CCCCC4=N3 |
Origin of Product |
United States |
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